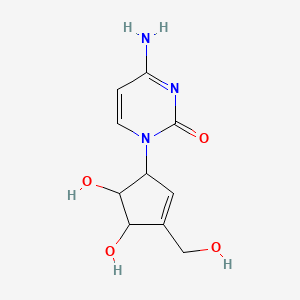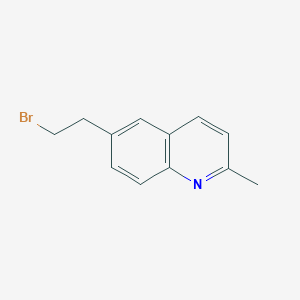
6-(2-Bromoethyl)-2-methylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Bromoethyl)-2-methylquinoline: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromoethyl group at the 6-position and a methyl group at the 2-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Bromoethyl)-2-methylquinoline typically involves the bromination of 2-methylquinoline followed by the introduction of the bromoethyl group. One common method is the electrophilic bromination of 2-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-2-methylquinoline is then reacted with ethylene bromide under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with desired specifications.
化学反应分析
Types of Reactions: 6-(2-Bromoethyl)-2-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are valuable intermediates in organic synthesis.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives with potential biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in suitable solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of tetrahydroquinoline derivatives.
科学研究应用
Chemistry: 6-(2-Bromoethyl)-2-methylquinoline serves as a versatile building block in organic synthesis
Biology: In biological research, this compound is utilized as a precursor for the synthesis of bioactive molecules. Its derivatives have shown promising activities against various pathogens and diseases, making it a valuable tool in drug discovery.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. They are also explored as candidates for developing new drugs and therapeutic agents.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing.
作用机制
The mechanism of action of 6-(2-Bromoethyl)-2-methylquinoline and its derivatives involves interactions with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with their cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways. The exact mechanism of action depends on the specific derivative and its intended application.
相似化合物的比较
2-Methylquinoline: Lacks the bromoethyl group, resulting in different reactivity and applications.
6-Bromo-2-methylquinoline: Contains a bromine atom at the 6-position but lacks the ethyl group, leading to different chemical properties.
6-(2-Chloroethyl)-2-methylquinoline: Similar structure with a chloroethyl group instead of a bromoethyl group, affecting its reactivity and applications.
Uniqueness: 6-(2-Bromoethyl)-2-methylquinoline is unique due to the presence of both the bromoethyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for diverse synthetic transformations and applications in various fields, making it a valuable compound in research and industry.
属性
分子式 |
C12H12BrN |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
6-(2-bromoethyl)-2-methylquinoline |
InChI |
InChI=1S/C12H12BrN/c1-9-2-4-11-8-10(6-7-13)3-5-12(11)14-9/h2-5,8H,6-7H2,1H3 |
InChI 键 |
XUAMCBGAOJJINH-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


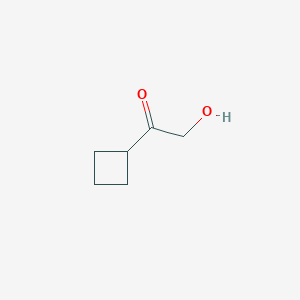
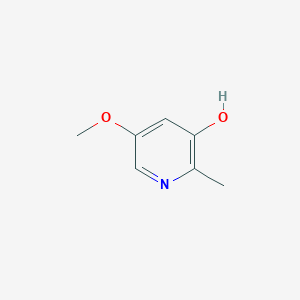
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
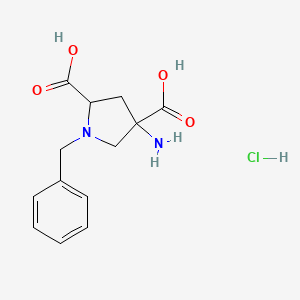
![Tripotassium 2-[5-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-3-[6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-3-methyl-5-sulfo-1-(3-sulfopropyl)-3H-indolium, inner salt](/img/structure/B15124530.png)
![Tert-butyl 7-acetamido-8-acetyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B15124536.png)
![2-[4-(Trifluoromethoxy)phenyl]morpholine HCl](/img/structure/B15124548.png)
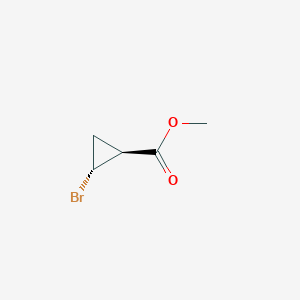
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)

![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)
